molecular formula C24H18ClN3O3 B11586916 (4-chlorophenyl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

(4-chlorophenyl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

Cat. No.: B11586916
M. Wt: 431.9 g/mol
InChI Key: RTAIQRWVORALRO-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone is a complex organic compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chlorophenyl group, a nitrophenyl group, and a beta-carboline core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Beta-Carboline Core: This can be achieved through the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline structure.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the beta-carboline core using appropriate chlorinated reagents.

    Nitration: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted beta-carboline derivatives.

Scientific Research Applications

(4-chlorophenyl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors, particularly in the central nervous system.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl)[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone: Similar structure but with a methoxy group instead of a nitro group.

    (4-chlorophenyl)[1-(4-aminophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of both chlorophenyl and nitrophenyl groups in (4-chlorophenyl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone imparts unique chemical properties, such as enhanced reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H18ClN3O3

Molecular Weight

431.9 g/mol

IUPAC Name

(4-chlorophenyl)-[1-(4-nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone

InChI

InChI=1S/C24H18ClN3O3/c25-17-9-5-16(6-10-17)24(29)27-14-13-20-19-3-1-2-4-21(19)26-22(20)23(27)15-7-11-18(12-8-15)28(30)31/h1-12,23,26H,13-14H2

InChI Key

RTAIQRWVORALRO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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